molecular formula C13H20O3 B7798020 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione

2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B7798020
M. Wt: 224.30 g/mol
InChI Key: RIEWTRDZPSOAHC-UHFFFAOYSA-N
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Description

“2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione” is a chemical compound with the molecular formula C13H20O3 . It is also known by other names such as “2-Isovaleryldimedone” and “5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione” among others .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexanedione ring, which is a six-membered cyclic structure with two ketone functional groups. Additionally, it has a hydroxy group and a methylbutylidene group attached to it .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 224.3 g/mol . The compound is colorless to light yellow to light orange in appearance . It has a flash point of 168 °C and a specific gravity of 1.03 . The refractive index of the compound is 1.50 .

Scientific Research Applications

  • Hydrogen Bonding Studies : Research has investigated hydrogen bonding in related cyclohexane-1,3-diones, which forms hydrogen-bonded spiral chains and layers in certain conditions, indicating potential applications in crystallography and molecular design (Barnes, 1996).

  • Selective Synthesis Applications : 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione has been used as a mild electrophilic iodinating agent for the selective synthesis of α-iodoketones from allylic alcohols, indicating its utility in organic synthesis (Martinez-Erro et al., 2017).

  • Biological Activity and Characterization : The precursors of similar compounds have been synthesized for biological activity studies, suggesting potential applications in medicinal chemistry (Jeyachandran, 2021).

  • Spectral and Luminescent Properties in Chemical Analysis : Studies have shown that compounds like trans-2-(4’-dimethylaminebenzylideneacetyl)-5,5-dimethylcyclohexane-1,3-dione exhibit properties useful in indicating the acid-base equilibrium of a medium in chemical analysis (Pyrko et al., 2022).

  • Synthesis of N-Confused Porphyrin Derivatives : Research has demonstrated the reaction of compounds like 5,5-dimethylcyclohexane-1,3-dione with N-confused porphyrin, which could be significant in the development of novel materials and catalysts (Li et al., 2011).

  • Enzymatic Reduction Studies : Yeast reduction of similar compounds, leading to products like (S)-3-hydroxy-2,2-dimethylcyclohexanone, suggests potential applications in enzymatic processes and asymmetric synthesis (Mori & Mori, 2003).

  • Synthesis of 3-Acylfurans : The use of 1,3-dicarbonyl compounds in reactions to synthesize 3-acylfurans highlights applications in organic synthesis and compound development (Yanami et al., 1979).

  • Salts of β-Dione Dioximes Structure Analysis : The structure of salts of dioximes, including those derived from cyclohexane-1,3-dione, provides insights into their chemical properties and potential applications (Iwakura et al., 1970).

  • Uncommon Condensations in Organic Synthesis : Research on condensation reactions of 2-hydroxyimino-5,5-dimethylcyclohexane-1,3-dione with other compounds opens up avenues for creating novel organic compounds (Ukhin et al., 2019).

  • Peptide Synthesis Applications : Dimedone (5,5-Dimethylcyclohexane-1,3-dione) has been used as a protecting agent for amino groups in peptide synthesis, demonstrating its utility in biochemical applications (Halpern & James, 1964).

  • Transfer Hydrogenation in Natural Product Synthesis : Studies on the enantioselective reduction of similar diketones have applications in the synthesis of natural products (Metz et al., 2022).

  • Synthesis of Benzodiazepines : The reaction of 5,5-dimethyl-2-formylcyclohexane-1,3-dione with certain diamines for the synthesis of benzodiazepines indicates its potential in pharmaceutical chemistry (Gurkovskii et al., 1999).

  • Synthesis of Polysubstituted Benzenes : Dimedone and derivatives' reaction with sulfuric acid in trifluoroacetic anhydride leads to various polysubstituted benzenes, suggesting applications in material science and synthesis (Nelson & Nelson, 1992).

  • Fluorescent Chemosensor Development : Substituted aryl hydrazones of β-diketones have been used as chemosensors for Co2+, highlighting their applications in analytical chemistry and environmental monitoring (Subhasri & Anbuselvan, 2014).

  • Synthesis of Nickel and Copper Complexes : New hydrazone chelating ligands derived from similar diketones and their nickel(II) and copper(II) complexes have applications in materials science and coordination chemistry (Chen et al., 2008).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin, wash with plenty of soap and water . If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(1-hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEWTRDZPSOAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione

CAS RN

172611-72-2
Record name 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172611-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

N-(ivDde)-D-serine (FIG. 3, structure C) was prepared from D-serine and ivDde-OH which was synthesized by O-acylation of dimedone with isovaleryl chloride in the presence of pyridine followed by the rearrangement of formed 5,5-dimethyl-3-oxocyclohex-1-enyl 3-methylbutanoate with aluminum chloride using a previously reported method (Akhrem, A. A., et al. Synthesis 1978, 925). In particular, a solution of isovaleryl chloride (13.5 mL, 13.3 g, 110 mmol) in dichloromethane (50 mL) was added dropwise over period of 15 min to a stirred solution of dimedone (14 g, 100 mmol) and pyridine (9.7 mL, 9.5 g, 120 mmol) in dichloromethane (150 mL). The reaction mixture was stirred for 1.5 h, and washed with 2N aqueous hydrochloric acid (2×50 mL), water, and saturated aqueous sodium bicarbonate (50 mL), and then dried over magnesium sulfate. The solvent was removed by rotary evaporator under vacuum to give 5,5-dimethyl-3-oxocyclohex-1-enyl 3-methylbutanoate (22.4 g, 100% yield) which appeared as a light yellow oil. To a stirred suspension of aluminum chloride (16.0 g, 120 mmol) in dichloromethane (100 mL) cooled on ice-bath was added dropwise a solution of 5,5-dimethyl-3-oxocyclohex-1-enyl 3-methylbutanoate (11.2 g, 50 mmol) over period of 30 min. The reaction mixture was allowed to warm to room temperature and stirred for 1 h. Then the reaction mixture was slowly poured into a mixture of 37% aqueous hydrochloric acid (50 mL) and ice (150 g) with cooling on ice so the temperature did not exceed 5° C. Brine (200 mL) was added to the mixture and the product was extracted with dichloromethane (6×50 mL, completeness of the extraction was checked by TLC). The extract was washed with brine (2×50 mL), dried over magnesium sulfate, and concentrated on rotary evaporator under vacuum. The crude product was purified by column chromatography on silica gel using gradient of hexanes going to ethyl acetate:hexanes (1:10) to give ivDde-OH (10.5 g, 94%) which appeared as a light yellow oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Brine
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 3
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 4
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 5
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione

Citations

For This Compound
2
Citations
TS Jong, M Bradley - Organic letters, 2015 - ACS Publications
A series of monoprotected aliphatic diamines (21 examples) were synthesized via continuous flow methods. The carbamates and enamines were obtained in 45–91% yields using a 0.5 …
Number of citations: 16 pubs.acs.org
TS Jong - 2014 - era.ed.ac.uk
This thesis has been submitted in fulfilment of the requirements for a postgraduate degree (eg PhD, MPhil, DClinPsychol) at th Page 1 This thesis has been submitted in fulfilment of the …
Number of citations: 2 era.ed.ac.uk

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